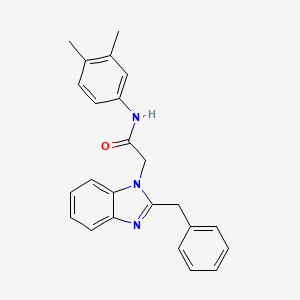

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide

Description

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide is a synthetic organic compound that belongs to the class of benzodiazole derivatives

Properties

IUPAC Name |

2-(2-benzylbenzimidazol-1-yl)-N-(3,4-dimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23N3O/c1-17-12-13-20(14-18(17)2)25-24(28)16-27-22-11-7-6-10-21(22)26-23(27)15-19-8-4-3-5-9-19/h3-14H,15-16H2,1-2H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXANCAHVAXIMBU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3N=C2CC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide typically involves the following steps:

Formation of Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with a carboxylic acid derivative under acidic conditions.

Benzylation: The benzodiazole core is then benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

Acetamide Formation: The final step involves the reaction of the benzylated benzodiazole with 3,4-dimethylphenylacetyl chloride in the presence of a base like triethylamine to form the acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions could target the benzodiazole ring, potentially leading to the formation of dihydrobenzodiazole derivatives.

Substitution: The compound can undergo substitution reactions, especially at the aromatic rings, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzaldehyde derivatives, while substitution could produce various halogenated or nitrated compounds.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Potential use as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

Industry: Possible applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide would depend on its specific biological target. Generally, benzodiazole derivatives can interact with various enzymes or receptors, modulating their activity. The compound might bind to specific proteins, altering their function and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-phenylacetamide

- 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(4-methylphenyl)acetamide

- 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(3,4-dichlorophenyl)acetamide

Uniqueness

The uniqueness of 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 3,4-dimethylphenyl group may enhance its lipophilicity and potentially improve its ability to cross biological membranes.

Biological Activity

2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide, with the CAS number 955325-29-8, is a compound belonging to the class of benzodiazole derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its structure consists of a benzodiazole moiety linked to an acetamide group, which is known to influence its pharmacological properties.

- Molecular Formula : C23H21N3O

- Molecular Weight : 355.4 g/mol

- Structure : The compound features a benzodiazole ring, which is critical for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. These interactions may include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.

- Receptor Modulation : It may interact with neurotransmitter receptors or other signaling pathways that regulate cellular functions.

Biological Activities

Research has indicated several biological activities associated with this compound:

Anticancer Activity

Studies have demonstrated that benzodiazole derivatives can exhibit significant anticancer properties. For instance:

- Cell Line Studies : In vitro studies using cancer cell lines have shown that this compound can inhibit cell growth and induce apoptosis. The specific mechanisms involve the disruption of cell cycle progression and induction of programmed cell death pathways.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Bacterial Inhibition : Tests against various bacterial strains have indicated that it possesses antibacterial activity, potentially making it a candidate for developing new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological effects of related benzodiazole compounds, providing insights into the potential of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxic effects on breast cancer cell lines (MCF-7) at concentrations above 10 µM. |

| Study 2 | Reported antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL. |

| Study 3 | Investigated the compound's mechanism of action and found it induces apoptosis via the mitochondrial pathway in human leukemia cells. |

Q & A

Q. What are the key synthetic routes for preparing 2-(2-benzyl-1H-1,3-benzodiazol-1-yl)-N-(3,4-dimethylphenyl)acetamide?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the benzodiazole core via cyclization of o-phenylenediamine derivatives under acidic conditions.

- Step 2 : Benzylation at the 2-position of the benzodiazole using benzyl halides in the presence of a base (e.g., K₂CO₃) .

- Step 3 : Acetamide coupling between the benzodiazole intermediate and 3,4-dimethylphenylamine using activating agents like HATU or EDCI in anhydrous solvents (e.g., DMF or DCM) .

- Critical parameters : Temperature control (<50°C for cyclization), solvent selection (polar aprotic for coupling), and stoichiometric ratios (1:1.2 for amine:acylating agent) to minimize by-products .

Q. How is the compound characterized structurally?

- NMR spectroscopy : and NMR identify proton environments (e.g., benzyl CH₂ at δ ~4.5 ppm, aromatic protons in dimethylphenyl at δ ~6.8–7.2 ppm) and confirm amide bond formation (C=O at ~168 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (expected [M+H]⁺ ~434 Da) and fragmentation patterns .

- X-ray crystallography : SHELXL refinement (e.g., using Olex2 or SHELXTL) resolves conformational flexibility, as seen in analogous acetamide derivatives with dihedral angles between aromatic rings ranging 54–77° .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation?

- Case study : In structurally similar N-(3,4-dimethylphenyl)acetamides, X-ray data revealed three distinct conformers in the asymmetric unit due to rotational freedom of the benzodiazole and dimethylphenyl groups. Hydrogen bonding (N–H···O) stabilizes dimeric arrangements (R₂²(10) motifs), while steric effects dictate dihedral angles .

- Methodology : Use SHELXL for refinement, applying restraints for disordered regions and validating with R-factor convergence (<5% for high-resolution data) .

Q. What strategies optimize yield and purity in large-scale synthesis?

- By-product analysis : Monitor reactions via TLC/HPLC to detect unreacted intermediates (e.g., residual benzodiazole or 3,4-dimethylphenylamine). Adjust reaction time or stoichiometry if by-products exceed 5% .

- Purification : Use silica gel chromatography (hexane:EtOAc gradient) or recrystallization (MeOH:H₂O) to isolate the acetamide. Purity ≥95% is confirmed by HPLC (C18 column, retention time ~12 min) .

Q. How does the compound interact with biological targets?

- Enzyme inhibition assays : Test against kinases (e.g., EGFR) using fluorescence polarization. IC₅₀ values <10 µM suggest competitive binding, validated via molecular docking (e.g., AutoDock Vina) .

- SAR studies : Compare with analogs (e.g., replacing benzyl with methyl or altering dimethylphenyl substitution). Reduced activity in non-benzylated derivatives highlights the benzyl group’s role in target engagement .

Q. How to address discrepancies in biological activity across studies?

- Example : Conflicting IC₅₀ values (e.g., 2 µM vs. 20 µM) may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using guidelines like the FAIR Principles .

- Data validation : Cross-check with orthogonal methods (e.g., SPR for binding kinetics or cellular assays for functional inhibition) .

Methodological Guidance Tables

Q. Table 1. Key Analytical Parameters for Structural Confirmation

| Technique | Critical Peaks/Parameters | Reference |

|---|---|---|

| NMR | Benzyl CH₂ (δ 4.5–5.0 ppm), amide NH (δ 8.1 ppm) | |

| HRMS | [M+H]⁺: 434.1892 (calc.), 434.1901 (obs.) | |

| X-ray | Dihedral angle: 54–77° (benzodiazole/dimethylphenyl) |

Q. Table 2. Reaction Optimization Checklist

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 40–50°C (cyclization step) | >80% yield, <5% by-products |

| Solvent | DMF (coupling step) | Enhances amide bond formation |

| Stoichiometry | 1:1.2 (amine:acylating agent) | Minimizes unreacted starting material |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.